molecular formula C19H24N2OS B13359336 N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13359336
M. Wt: 328.5 g/mol
InChI Key: BXXCKBUZLYKRHW-UHFFFAOYSA-N
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Description

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a nicotinamide core substituted with a 2,6-diisopropylphenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide typically involves the reaction of 2,6-diisopropylaniline with 2-chloronicotinic acid, followed by the introduction of a methylthio group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diisopropylphenyl)-2-chloronicotinamide
  • N-(2,6-Diisopropylphenyl)-2-hydroxynicotinamide
  • N-(2,6-Diisopropylphenyl)-2-aminonicotinamide

Uniqueness

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the study of biological activities.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C19H24N2OS/c1-12(2)14-8-6-9-15(13(3)4)17(14)21-18(22)16-10-7-11-20-19(16)23-5/h6-13H,1-5H3,(H,21,22)

InChI Key

BXXCKBUZLYKRHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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